molecular formula C13H11FO B6372869 2-Fluoro-5-(2-methylphenyl)phenol CAS No. 1261943-07-0

2-Fluoro-5-(2-methylphenyl)phenol

Cat. No.: B6372869
CAS No.: 1261943-07-0
M. Wt: 202.22 g/mol
InChI Key: UECIFVGHJDWJFG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methylphenyl)phenol is a fluorinated aromatic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a biphenyl structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-5-(2-methylphenyl)phenol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-(2-methylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(2-methylphenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the biphenyl structure allow the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Fluoro-5-(2-methylphenyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECIFVGHJDWJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684084
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-07-0
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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